molecular formula C13H18N2O B6334807 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one CAS No. 1240564-74-2

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one

Cat. No.: B6334807
CAS No.: 1240564-74-2
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one is a chemical compound that features a piperazine ring substituted with a methyl group and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one typically involves the reaction of 3-methylpiperazine with 2-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 2-phenylethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to various receptors or enzymes. This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
  • 7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylethanone moiety. This structural uniqueness can lead to different pharmacological properties and applications compared to other similar compounds .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSMILLAQBMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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